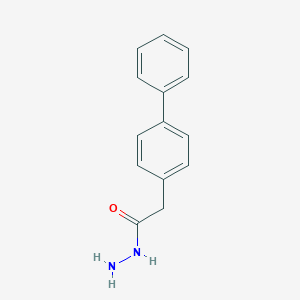

2-(4-Phenylphenyl)acetohydrazide

Descripción general

Descripción

2-(4-Phenylphenyl)acetohydrazide is an organic compound with the molecular formula C14H14N2O. It is known for its role as an inhibitor of plasma amine oxidase, an enzyme involved in various physiological and pathological processes

Métodos De Preparación

2-(4-Phenylphenyl)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-biphenylacetic acid with hydrazine hydrate under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or acetic acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(4-Phenylphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(4-Phenylphenyl)acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Medicine: Its potential as a therapeutic agent is explored due to its enzyme inhibition properties.

Industry: It is used in the production of pharmaceuticals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Phenylphenyl)acetohydrazide involves its interaction with plasma amine oxidase. The compound binds to the enzyme’s active site, inhibiting its activity. This inhibition prevents the oxidative deamination of primary amines, which is a crucial step in various metabolic pathways . The molecular targets include the enzyme’s active site residues, and the pathways involved are related to amine metabolism and inflammatory responses.

Comparación Con Compuestos Similares

2-(4-Phenylphenyl)acetohydrazide can be compared with other similar compounds such as:

2-amino-N-(3-phenylbenzyl)acetamide: Another inhibitor of plasma amine oxidase with a different structural framework.

4-biphenylacetic acid hydrazide: A structurally similar compound with comparable inhibitory properties. The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(4-Phenylphenyl)acetohydrazide is an organic compound with the molecular formula C14H14N2O, known for its significant biological activities, particularly as an inhibitor of plasma amine oxidase (PAO). This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and metabolic disorders due to its enzyme inhibition properties.

The primary target of this compound is plasma amine oxidase (PAO), an enzyme that catalyzes the oxidative deamination of primary amines into aldehydes, releasing ammonia and hydrogen peroxide as byproducts. The compound acts as a covalent inhibitor , forming irreversible bonds with PAO, thereby blocking its catalytic activity. This inhibition leads to a decrease in the production of harmful aldehydes and reactive oxygen species, which are implicated in various pathological conditions .

The interaction of this compound with PAO has been extensively studied. It binds to the cofactor topaquinone within PAO, resulting in significant alterations in enzymatic activity. The compound also exhibits high affinity for diamine oxidase (DAO), suggesting broader implications for cellular metabolism and potential therapeutic effects.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the efficacy of this compound as a PAO inhibitor. For instance, an HPLC assay demonstrated its inhibitory activity against PAO using bovine plasma as a substrate source. The IC50 values obtained indicate a potent inhibitory action, with varying effects based on substrate specificity .

Case Studies

- In Vivo Studies : Animal model studies have shown that different dosages of this compound lead to varied effects. Higher doses were associated with toxicity, while lower doses demonstrated promising therapeutic potential without significant adverse effects.

- Comparative Analysis : In a comparative analysis involving several substrates, the compound exhibited superior inhibition rates for short-chain amines compared to longer-chain counterparts. This suggests that the structural characteristics of substrates significantly influence the inhibitory efficacy of this compound .

Future Directions

The future research landscape for this compound includes:

- Therapeutic Development : Exploring its potential as a therapeutic agent for treating inflammatory conditions and metabolic disorders.

- Mechanistic Studies : Further elucidation of its molecular mechanisms and interactions with other enzymes involved in metabolic pathways.

- Formulation Research : Investigating formulation strategies to enhance bioavailability and efficacy in clinical settings .

Propiedades

IUPAC Name |

2-(4-phenylphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJQOUEHHYKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397510 | |

| Record name | 2-(4-phenylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139277-58-0 | |

| Record name | 2-(4-phenylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Phenylphenyl)acetohydrazide interact with PAO and what are the downstream effects of this interaction?

A1: this compound acts as a covalent inhibitor of PAO. [] This means that it forms a strong, irreversible bond with the enzyme, effectively blocking its catalytic activity. While the exact mechanism is not detailed in the provided abstract, covalent inhibitors often target active site residues crucial for enzyme function.

Q2: What analytical methods were employed to study the inhibitory activity of this compound on PAO?

A2: The researchers utilized a high-performance liquid chromatography (HPLC) assay with UV detection to evaluate the inhibitory activity of this compound against PAO. [] This method involved monitoring the formation of 6-(5-phenyl-2H-tetrazol-2-yl)hexanal from its corresponding amine substrate. The researchers demonstrated that using crude bovine plasma as the enzyme source, instead of purified PAO, yielded comparable results. This simplified assay allows for efficient screening and characterization of potential PAO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.